molecular formula C26H31N5O4S2 B12141947 ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12141947
M. Wt: 541.7 g/mol
InChI Key: FFTVUCZDAOYGHV-SILNSSARSA-N
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Description

The compound you’ve described belongs to the class of indole derivatives. Indole is a heterocyclic system with a benzene ring fused to a pyrrole ring. It plays a crucial role in various synthetic drug molecules and natural products. The indole scaffold is found in compounds like lysergic acid diethylamide (LSD) and strychnine. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One possible synthetic route is as follows:

Industrial Production Methods:

While specific industrial production methods for this compound may not be widely documented, the synthetic routes mentioned above can serve as a starting point for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Indole derivatives can undergo various reactions, including:

  • Electrophilic substitution due to the excess π-electrons delocalization.
  • Oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Electrophilic substitution: Typically, strong electrophiles (e.g., halogens, nitro groups) are used.
  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:

The specific products formed depend on the reaction conditions and substituents present. For example, oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Indole derivatives exhibit diverse biological activities:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Antimicrobial
  • Antitubercular
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase activities

Mechanism of Action

The compound likely interacts with specific molecular targets and pathways, but detailed information on its mechanism of action would require further research.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to explore related indole derivatives to highlight its uniqueness.

Properties

Molecular Formula

C26H31N5O4S2

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H31N5O4S2/c1-3-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-8-17(2)21(30)27-22)16-20-24(33)31(26(36)37-20)18-9-5-4-6-10-18/h7-8,11,16,18H,3-6,9-10,12-15H2,1-2H3/b20-16-

InChI Key

FFTVUCZDAOYGHV-SILNSSARSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5

Origin of Product

United States

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